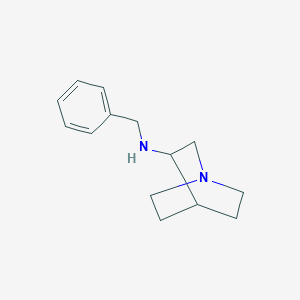

3-(苄基氨基)奎尼克利定

描述

3-(Benzylamino)quinuclidine is a heterocyclic organic compound with the molecular formula C14H20N2 . It belongs to the class of quinuclidines, which are bicyclic nitrogen-containing compounds that exhibit diverse biological activities.

Synthesis Analysis

The synthesis of racemic and enantiomerically pure N-p-methylbenzyl-3- and N-p-chlorobenzylbenzamidoquinuclidinium bromides has been described . These compounds were prepared from racemic or enantiomerically pure 3-benzamidoquinuclidines using the appropriate quaternization reagents: p-methyl-benzyl bromide .Molecular Structure Analysis

The molecular weight of 3-(Benzylamino)quinuclidine is 216.3220 . The IUPAC Standard InChI is InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Benzylamino)quinuclidine include a molecular weight of 216.3220 .科学研究应用

合成和药理活性

合成和抗心律失常活性:3-氨基奎尼克利定的衍生物(包括 3-(苄基氨基)奎尼克利定)已被合成并评估其抗心律失常活性。这些化合物是 3-苯甲酰氧基奎尼克利定和乙二胺衍生物的类似物,以其抗心律失常特性而闻名 (Bodarenko 等人,1978)。

抗毒蕈碱特性:研究表明,奎尼克利定-3-基的衍生物(如 3-(苄基氨基)奎尼克利定)具有显着的抗毒蕈碱特性,特别是作为毒蕈碱受体拮抗剂。这表明它们在治疗与毒蕈碱受体相关的疾病中具有潜力 (Naito 等人,2005)。

神经营肽拮抗剂:已探索奎尼克利定类神经激肽拮抗剂(包括 2-(2-苯基亚苄基)-3-(2-X-苄基氨基)衍生物)的分子结构。这些化合物在非肽 SP 拮抗方面很重要,突出了它们在神经药理学中的相关性 (Santini 等人,1996)。

化学性质和反应

化学反应动力学研究:奎尼克利定的反应性(3-(苄基氨基)奎尼克利定中的核心结构)已在各种化学反应中得到研究,提供了对其化学行为和合成中潜在应用的见解 (Yang 等人,2015)。

3-奎尼克里酮中间体的合成:已经探索了 3-奎尼克里酮的合成,这可以导致 3-(苄基氨基)奎尼克利定等化合物的产生。这项工作为在各个领域合成和应用此类化合物奠定了基础 (Shu-lei,2008)。

光学活性衍生物的制备:已经研究了光学活性奎尼克利定-3-醇(与 3-(苄基氨基)奎尼克利定相关)的制备。这包括生产手性奎尼克利定-3-醇的方法,这对于生理活性化合物的开发很重要 (Primožič 等人,2012)。

结合和受体研究

毒蕈碱受体结合:已经对 3H-奎尼克利定苯甲酸酯(一种在结构上类似于 3-(苄基氨基)奎尼克利定的化合物)与毒蕈碱受体的结合进行了研究。这对于理解这些化合物在受体介导过程中的作用具有重要意义 (Salceda,1994)。

中枢毒蕈碱受体的定位:使用 3H-奎尼克利定苯甲酸酯的研究有助于定位中枢神经系统中的毒蕈碱受体,有助于我们理解 3-(苄基氨基)奎尼克利定类化合物如何与这些受体相互作用 (Aguilar 等人,1979)。

安全和危害

作用机制

Target of Action

The primary target of 3-(Benzylamino)quinuclidine is the Filamenting temperature-sensitive mutant Z (FtsZ) protein . FtsZ is an essential cell division protein that cooperates in the formation of the cytokinetic Z-ring in most bacteria . It has been recognized as a promising antimicrobial drug target .

Mode of Action

3-(Benzylamino)quinuclidine interacts with its target, the FtsZ protein, by inhibiting its function . This compound prevents the formation of FtsZ protofilaments, impairing the formation of the Z-ring, and thus inhibits bacterial division .

Biochemical Pathways

The biochemical pathway primarily affected by 3-(Benzylamino)quinuclidine is the bacterial cell division process . By inhibiting the function of the FtsZ protein, this compound disrupts the formation of the cytokinetic Z-ring, a crucial structure in bacterial cell division . This disruption leads to the inhibition of bacterial division, affecting the growth and proliferation of bacteria .

Result of Action

The result of 3-(Benzylamino)quinuclidine’s action is the inhibition of bacterial division . This leads to a decrease in the growth and proliferation of bacteria, making it an effective antimicrobial agent . It has been found to be active against multiple antibiotic-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus .

属性

IUPAC Name |

N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCRQEPTJNQZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294074 | |

| Record name | 3-(Benzylamino)quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6530-11-6 | |

| Record name | MLS002695233 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Benzylamino)quinuclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What led researchers to investigate 2-benzylidene- and 2-benzyl-3-benzylaminoquinuclidine derivatives as potential neurokinin receptor antagonists?

A1: Researchers utilized molecular modeling studies based on the known potent NK-1 antagonist CP-96,345. This approach led to the identification of the 2-benzylidene- and 2-benzyl-3-benzylaminoquinuclidine derivatives as potential antagonists for neurokinin receptor subtypes. []

Q2: What is the structure-activity relationship (SAR) observed for these compounds and their activity on neurokinin receptors?

A2: While the synthesized compounds showed moderate potency on the three neurokinin receptors, their overall potency remained low. The study suggests that the low potency might be attributed to the specific Z/E isomerism exhibited by these derivatives, as confirmed through X-ray analysis. [] Further research is needed to fully elucidate the SAR and explore modifications that could enhance their potency and selectivity towards specific neurokinin receptor subtypes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)